molecular formula C20H32O4 B1250241 (5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid CAS No. 126873-50-5

(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

Cat. No. B1250241
CAS RN: 126873-50-5
M. Wt: 336.5 g/mol
InChI Key: BFWYTORDSFIVKP-UDQWCNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15(R)-HPETE is a HPETE that is (5Z,8Z,11Z,13E,15R)-icosa-5,8,11,13-tetraenoic acid with the hydroperoxy group located at position 15 (the R-enantiomer). It is a conjugate acid of a 15(R)-HPETE(1-). It is an enantiomer of a 15(S)-HPETE.

Scientific Research Applications

Synthesis and Clinical Trials

A robust synthesis method for (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15(S)-HETE) sodium salt was developed, using a biooxidation process with soybean lipoxidase and arachidonic acid. This compound was prepared in large quantities for supporting clinical trials (Conrow et al., 2011).

Biological Effects and Stability

A study on the synthetic isomer of 15(S)-HETE, (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, demonstrated its stability and similar biological effects to 15(S)-HETE, including vasoconstriction and antiproliferative activity in various cell types (Pfister et al., 2016).

Mechanism of Suicidal Inactivation in Lipoxygenases

The suicidal inactivation of rabbit 15-lipoxygenase by 15(S)-HpETE involves covalent modification of active site peptides, shedding light on the mechanism behind the enzyme's inactivation (Wiesner et al., 2003).

Catalytic Transformations

Iron(III) and copper(II) were shown to catalyze transformations of fatty acid hydroperoxides like 15-HPETE, leading to the formation of various compounds including hydroperoxy bisdioxolanes (Haynes & Vonwiller, 1990).

Prostaglandin Precursors

(5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid was identified as a potential precursor for prostaglandins, with its synthesis methods being explored for the generation of different epoxides and bisepoxides (Baldwin et al., 1979).

Suppression of Lipoxygenation in Leucocytes

(15S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15-HETE) was found to suppress the conversion of arachidonic acid into leukotrienes in human polymorphonuclear leucocytes, suggesting its role in regulating lipoxygenation processes (Petrich et al., 1996).

properties

CAS RN

126873-50-5

Product Name

(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1

InChI Key

BFWYTORDSFIVKP-UDQWCNDOSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO

SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Reactant of Route 2
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Reactant of Route 3
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Reactant of Route 4
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Reactant of Route 5
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Reactant of Route 6
Reactant of Route 6
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

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